tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate
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Overview
Description
tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate typically involves the reaction of 4-cyano-2-hydroxyaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methanol at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of pharmaceuticals, agrochemicals, and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. It can also be used in the development of diagnostic assays and biosensors.
Medicine: In medicine, this compound has potential applications as a drug candidate. It can be used in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. It can also be used in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. The hydroxy group can form hydrogen bonds with target molecules, enhancing the binding affinity and specificity. The tert-butyl group can provide steric hindrance, influencing the overall reactivity and stability of the compound .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxyphenyl)carbamate
- tert-Butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Comparison: tert-Butyl N-(4-cyano-2-hydroxyphenyl)carbamate is unique due to the presence of both a cyano group and a hydroxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds. For example, tert-butyl N-(4-hydroxyphenyl)carbamate lacks the cyano group, which can limit its electrophilic reactivity. On the other hand, tert-butyl N-(4-cyano-2-fluoro-5-hydroxyphenyl)carbamate contains a fluorine atom, which can influence its electronic properties and interactions with target molecules .
Biological Activity
Introduction
Tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- Functional Groups : Carbamate, cyano, hydroxyl
These structural features contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues, potentially inhibiting enzyme activity. The presence of the cyano and hydroxyl groups enhances binding affinity and specificity towards various molecular targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. A comparative analysis of antimicrobial activities is presented in Table 1.
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/ml |
Compound B | Escherichia coli | 64 µg/ml |
This compound | Pseudomonas aeruginosa | 16 µg/ml |
Anti-inflammatory Properties
In addition to antimicrobial activity, the compound has been explored for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various cellular models. A study demonstrated that treatment with this compound resulted in a significant decrease in interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages.
Case Studies
- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on cyclooxygenase (COX) enzymes. The results showed that the compound exhibited a dose-dependent inhibition of COX-1 and COX-2 activities, suggesting potential applications in pain management and inflammation control.
- Cell Proliferation Assay : In vitro assays using cancer cell lines demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell types, indicating its potential as an anticancer agent.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-(4-cyano-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-8(7-13)6-10(9)15/h4-6,15H,1-3H3,(H,14,16) |
InChI Key |
BUIJMVBXWLTDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C#N)O |
Origin of Product |
United States |
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